N-Hydroxy-1H-indazole-3-carboxamide is a chemical compound classified as a hydroxamic acid derivative of indazole. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery, particularly as an inhibitor for specific kinases involved in cancer progression. The structural framework of N-Hydroxy-1H-indazole-3-carboxamide allows for various modifications, enhancing its biological activity and selectivity.
N-Hydroxy-1H-indazole-3-carboxamide can be synthesized from indazole derivatives, specifically through the functionalization of the indazole ring. It belongs to the broader class of indazole derivatives, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The compound is categorized under organic compounds with potential pharmaceutical applications.
The synthesis of N-Hydroxy-1H-indazole-3-carboxamide can be accomplished through several methods. A notable approach involves a multi-step synthetic pathway that typically includes the following stages:
For instance, one synthetic route describes treating 1H-indazole-3-carboxylic acid with carbonyldiimidazole in a solvent like dimethylformamide, followed by the addition of hydroxylamine hydrochloride to yield N-Hydroxy-1H-indazole-3-carboxamide . This method showcases high efficiency and yields suitable for further biological testing.
N-Hydroxy-1H-indazole-3-carboxamide features a hydroxamic acid functional group attached to the indazole structure. Its molecular formula is C_9H_8N_4O_2, indicating the presence of nitrogen atoms characteristic of indazoles and hydroxamic acids.
The compound can be characterized using various spectroscopic techniques:
N-Hydroxy-1H-indazole-3-carboxamide can participate in various chemical reactions due to its reactive hydroxamic acid moiety. Common reactions include:
For example, reactions involving N-Hydroxy-1H-indazole-3-carboxamide with transition metals have been explored for developing inhibitors targeting specific kinases associated with cancer progression .
The mechanism of action for N-Hydroxy-1H-indazole-3-carboxamide primarily revolves around its role as a kinase inhibitor. It selectively binds to p21-activated kinase 1 (PAK1), disrupting its function and thereby inhibiting downstream signaling pathways that promote tumor migration and invasion.
Studies have shown that derivatives of this compound exhibit potent inhibition against PAK1 with IC50 values as low as 9.8 nM, indicating strong selectivity over other kinases . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
N-Hydroxy-1H-indazole-3-carboxamide typically appears as a yellow solid at room temperature. Its melting point ranges around 150–155 °C, indicating stability under standard laboratory conditions.
The compound is soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide but exhibits limited solubility in non-polar solvents. Its reactivity profile is influenced by the presence of both hydroxamic and carboxamide functionalities, making it versatile for further chemical modifications.
N-Hydroxy-1H-indazole-3-carboxamide has significant potential in various scientific fields:
The 1H-indazole-3-carboxamide core represents a privileged scaffold in kinase inhibitor design due to its unique hydrogen-bonding capacity and three-dimensional topology. This bicyclic system enables simultaneous interactions with kinase hinge regions and allosteric pockets. The carboxamide group at the 3-position is particularly crucial, forming dual hydrogen bonds with key residues in the ATP-binding site (e.g., Glu-590 and Met-592 in TRKA kinases), as demonstrated by molecular docking studies of second-generation TRK inhibitors [5]. The indazole nitrogen atoms (N1 and N2) provide additional hydrogen bond acceptors/donors, while the aromatic system facilitates π-stacking with hydrophobic residues like Phe-589 in TRKA [5] [7].
Table 1: Molecular Interactions of Indazole-3-Carboxamides with Kinase Targets
Kinase Target | Key Residue Interactions | Biological Consequence | Representative Compound |
---|---|---|---|
TRKA | H-bonds: Glu-590, Met-592 | Disruption of oncogenic signaling | Compound B1 (IC₅₀ = 0.11 μM vs TRKAᴳ⁵⁹⁵ᴿ) [5] |
PAK1 | H-bond: Val-757; Hydrophobic: Gly-759 | Inhibition of tumor migration | Compound 30l (IC₅₀ = 9.8 nM) [3] |
ASK1 | H-bonds: Val-757, Glu-755 | Anti-inflammatory effects | Compound 15 [8] |
FGFR1 | H-bonds: Glu-562, Ala-564 | Antiproliferative activity | Compound 14d (IC₅₀ = 5.5 nM) [7] |
The scaffold's synthetic versatility enables extensive structural diversification at N1, C4, C5, C6, and C7 positions. This allows medicinal chemists to fine-tune physicochemical properties while maintaining target engagement. For example, 7-position modifications (e.g., 7-benzyloxy in granisetron intermediates) influence blood-brain barrier permeability [9], while N1 alkylation modulates metabolic stability [10]. The planar aromatic system permits deep penetration into hydrophobic kinase pockets inaccessible to bulkier scaffolds, making it ideal for targeting resistant mutants like TRKAᴳ⁵⁹⁵ᴿ and TRKAᴳ⁶⁶⁷ᶜ [5].
The N-hydroxy modification of indazole-3-carboxamides introduces critical pharmacophoric features that significantly alter target engagement profiles. This substituent serves as a potent hydrogen bond donor/acceptor switch and metal-chelating moiety, enhancing interactions with catalytic lysine residues (e.g., Lys-709 in ASK1) and magnesium ions in kinase active sites [8]. Molecular modeling of ASK1 inhibitors demonstrates that the hydroxy group forms a critical hydrogen bond with Glu-755 that stabilizes the DFG-out conformation, increasing residence time compared to non-hydroxylated analogs [8].
Table 2: Structure-Activity Relationship of Hydroxy Substituents in Indazole Derivatives
Position | Functional Group | Kinase Affinity | Selectivity Implications | Key Findings |
---|---|---|---|---|
N-Hydroxy (carboxamide) | -CONHOH | Enhanced vs ASK1, PAK1 | Reduced off-target kinase binding | 10-fold increase in ASK1 inhibition vs carboxamide [8] |
C4/C5 hydroxyaryl | -OH (aryl) | Improved vs VEGFR-2 | Reduced CYP inhibition | 12b (IC₅₀ = 5.4 nM) with ortho-hydroxy [7] |
C7 hydroxy | -OH | Variable membrane permeability | Altered tissue distribution | 7-Hydroxy granisetron as CNS metabolite [9] |
The hydroxy group's bioisosteric properties enable selectivity modulation across kinase families. In ASK1 inhibitors, it mimics the natural ATP ribose hydroxyls, conferring >100-fold selectivity over structurally related MAPKAP kinases [8] [6]. Additionally, the ionizable proton (pKa ~8.5) enhances solubility in physiological environments, addressing a key limitation of unsubstituted indazole carboxamides. This property was exploited in the design of PAK1 inhibitors (e.g., 30l) where the N-hydroxy group improved cellular permeability while maintaining low hERG channel affinity (critical for cardiac safety) [3]. The chelating capability also enables targeting of metalloenzymes beyond kinases, potentially expanding therapeutic applications to HDACs and metalloproteases.
The development of indazole-derived kinase inhibitors represents a compelling case study in rational drug design against evolving resistance mechanisms. First-generation inhibitors (2005-2015) focused on minimally substituted scaffolds:
The emergence of acquired resistance (2016-present) drove second-generation innovations focusing on mutant kinase isoforms. Key strategies included:
Table 3: Evolution of Indazole Kinase Inhibitors Against Resistance Mutations
Generation | Time Period | Resistance Challenge | Design Strategy | Representative Advance |
---|---|---|---|---|
First-gen | 2005-2015 | Wild-type kinases | Basic scaffold optimization | Pazopanib (VEGFR) [7] |
Second-gen | 2016-2020 | Solvent-front mutations (TRKAᴳ⁵⁹⁵ᴿ) | Macrocyclization; Hybrid scaffolds | Selitrectinib; Compound B1 [5] |
Third-gen | 2021-present | xDFG motif mutations (TRKAᴳ⁶⁶⁷ᶜ) | Allosteric extensions; N-hydroxy substitution | Zurletrectinib; ASK1 inhibitors [5] [8] |
Contemporary research (2021-present) focuses on covalent indazole derivatives and proteolysis-targeting chimeras (PROTACs) that address xDFG motif mutations. The scaffold's synthetic tractability enables rapid generation of analogs against emerging mutations, as evidenced by the development of compound 9 with dual efficacy against TRKAᴳ⁵⁹⁵ᴿ and TRKAᴳ⁶⁶⁷ᶜ [5]. Patent analyses reveal increasing claims for N-hydroxy-1H-indazole-3-carboxamide derivatives targeting ASK1 (WO2005014554) and MAPKAP kinases (US8501780B2), highlighting their therapeutic versatility beyond oncology [6] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9